molecular formula C17H18FN3O2 B12241095 2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one

2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one

Cat. No.: B12241095
M. Wt: 315.34 g/mol
InChI Key: OWXRFTWOWTZZJR-UHFFFAOYSA-N
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Description

2-[2-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline and pyridazinone moiety, which are known for their diverse biological activities. The presence of fluorine and methyl groups further enhances its chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is the condensation of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with an appropriate oxoethyl derivative, followed by cyclization to form the pyridazinone ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable raw materials, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the oxoethyl group to a hydroxyl group.

    Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) can introduce bromine atoms into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NBS in the presence of light or heat.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Brominated quinoline derivatives.

Scientific Research Applications

2-[2-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of kinases involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one stands out due to its unique combination of quinoline and pyridazinone moieties, along with the presence of fluorine and methyl groups

Properties

Molecular Formula

C17H18FN3O2

Molecular Weight

315.34 g/mol

IUPAC Name

2-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-methylpyridazin-3-one

InChI

InChI=1S/C17H18FN3O2/c1-11-3-8-16(22)20(19-11)10-17(23)21-12(2)4-5-13-9-14(18)6-7-15(13)21/h3,6-9,12H,4-5,10H2,1-2H3

InChI Key

OWXRFTWOWTZZJR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1C(=O)CN3C(=O)C=CC(=N3)C)C=CC(=C2)F

Origin of Product

United States

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